2,2-Dibromo-1-phenylethanone

Description

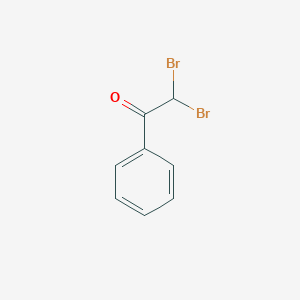

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-dibromo-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAORBUAOPBIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341029 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13665-04-8 | |

| Record name | 2,2-Dibromo-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations for 2,2 Dibromo 1 Phenylethanone

Established Synthetic Routes to 2,2-Dibromo-1-phenylethanone

The most common precursor for the synthesis of this compound is acetophenone (B1666503). The reaction involves the substitution of the two α-hydrogens of the ketone with bromine atoms.

The bromination of acetophenone to this compound proceeds through a two-step mechanism. Under acidic conditions, the reaction is initiated by the enolization of the acetophenone. The enol form then undergoes electrophilic attack by bromine.

Initial Bromination: The first step is the conversion of acetophenone to its enol form, which then reacts with a bromine source to yield 2-bromo-1-phenylethanone. researchgate.net

Second Bromination: The resulting 2-bromo-1-phenylethanone is then subjected to a second bromination step, which also proceeds via an enol intermediate, to form the final this compound product.

The use of molecular bromine (Br₂) is a traditional and widely applied method for the bromination of ketones. hud.ac.uk In this process, acetophenone is typically treated with bromine in a suitable solvent, often with an acid catalyst to facilitate the enolization necessary for the reaction. zenodo.org While effective, this method requires careful handling of the hazardous and corrosive liquid bromine. shodhsagar.com The reaction of acetophenone with bromine in acetic acid can produce α-bromoacetophenone derivatives. researchgate.net

To circumvent the hazards associated with molecular bromine, an environmentally benign system utilizing hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) has been developed. organic-chemistry.orgresearchgate.net This method is considered a "green" alternative as it avoids the use of organic solvents and relies on inexpensive, safer reagents. researchgate.netiau.ir

The reaction involves the in situ generation of bromine from the oxidation of HBr by H₂O₂. This system allows for the rapid and efficient bromination of 1-arylethanones. Studies using acetophenone as a model have shown that complete conversion to this compound can be achieved in about 20 minutes with yields reaching up to 86%. organic-chemistry.org The optimal conditions often involve a molar excess of H₂O₂. organic-chemistry.org For instance, a fourfold molar excess of hydrogen peroxide relative to acetophenone resulted in a yield of 84% for the dibromoketone. organic-chemistry.org The reaction is typically performed in a solvent like dioxane or even "on water" at room temperature. organic-chemistry.orgresearchgate.net

Table 1: Bromination of Acetophenone with H₂O₂-HBr System

| Reactant | Brominating System | Solvent | Temperature | Time | Yield |

| Acetophenone | H₂O₂-HBr | Dioxane | Reflux | 20 min | 86% organic-chemistry.org |

| Acetophenone | H₂O₂-HBr | Water | Room Temp. | 24 h | - |

| Acetophenone | H₂O₂-HBr (LiCl catalyst) | Solvent-free | 70 °C | 1 h | 88% (conversion) iau.ir |

A modern approach to the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a Brønsted acidic ionic liquid. These ionic liquids, such as 1-methyl-3-(4-sulfobutyl)imidazolium triflate [BMIM(SO₃H)][OTf], can function as both the solvent and the catalyst. nih.gov

This method offers advantages such as mild reaction conditions and short reaction times. nih.gov When acetophenone is reacted with 2.2 equivalents of NBS in [BMIM(SO₃H)][OTf] at 70°C, a quantitative conversion to this compound is achieved within 40 minutes, with a reported yield of 90%. nih.gov The use of NBS is also advantageous as it is a solid reagent that is easier and safer to handle than molecular bromine. shodhsagar.com

Table 2: Halogenation of Acetophenone with NBS in Ionic Liquid

| Reactant | Brominating Agent | Ionic Liquid/Catalyst | Temperature | Time | Yield |

| Acetophenone | NBS (2.2 equiv.) | [BMIM(SO₃H)][OTf] | 70 °C | 40 min | 90% |

An alternative synthetic strategy that does not start from a ketone involves the difunctionalization of alkynes. Specifically, this compound can be synthesized from phenylacetylene (B144264) through a potassium persulfate (K₂S₂O₈)-mediated reaction in aqueous conditions.

This non-transition metal-catalyzed method involves a tandem hydroxybromination and oxidation of the alkyne. researchgate.net The reaction is notable for its use of water as a solvent and its good functional group compatibility under mild conditions. researchgate.netresearchgate.net This process has been reported to yield this compound in 78% yield.

Bromination of Acetophenone: Fundamental Methodologies

Tandem and One-Pot Synthetic Protocols Involving In Situ Formation of this compound

The in situ generation of this compound is a key feature of various tandem and one-pot synthetic strategies, streamlining the synthesis of more complex molecules and avoiding the isolation of the often lachrymatory and reactive α,α-dihaloketone intermediate. These protocols are highly valued in organic synthesis for their efficiency, reduced waste, and simplified work-up procedures.

Catalytic Approaches for Enhanced Efficiency (e.g., β-Cyclodextrin in Aqueous Medium)

A significant advancement in the one-pot synthesis involving the in situ formation of this compound is the use of catalytic systems to enhance reaction efficiency and promote environmentally benign conditions. Among these, the use of β-cyclodextrin in an aqueous medium has emerged as a noteworthy approach. mdpi.comnih.govderpharmachemica.com

β-Cyclodextrins are cyclic oligosaccharides composed of seven glucose units, which form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure allows them to act as supramolecular catalysts in water by encapsulating nonpolar or poorly water-soluble organic molecules within their cavity, thereby facilitating reactions that would otherwise be slow or inefficient in an aqueous environment.

In the context of the synthesis of this compound, β-cyclodextrin facilitates the reaction between a terminal alkyne, such as phenylacetylene, and a bromine source, typically N-bromosuccinimide (NBS), in water. derpharmachemica.com The hydrophobic cavity of β-cyclodextrin is thought to form an inclusion complex with the alkyne, bringing it into close proximity with the brominating agent and facilitating the electrophilic addition of bromine across the triple bond to first form a monobromo intermediate, followed by a second bromination to yield the gem-dibromoketone, this compound, in situ.

This in situ generated intermediate is then immediately consumed in a subsequent reaction within the same pot. A prominent example is the tandem one-pot synthesis of 2-aminothiazoles and 2-aminoselenazoles. mdpi.comnih.govuomphysics.netresearchgate.net In this process, the this compound formed from the alkyne and NBS in the presence of β-cyclodextrin reacts with a nucleophile such as thiourea (B124793) or selenourea. The subsequent cyclization and dehydration afford the corresponding 4-aryl-2-aminothiazole or 4-aryl-2-aminoselenazole in good yields. nih.govderpharmachemica.com

The use of β-cyclodextrin as a catalyst in water offers several advantages, including mild reaction conditions, high yields, the use of an environmentally friendly solvent, and the potential for catalyst recycling. nih.gov This methodology represents a green and efficient alternative to traditional synthetic methods that often rely on volatile and hazardous organic solvents.

The scope of this tandem reaction has been demonstrated with various substituted phenylacetylenes and thioureas/selenoureas, highlighting its versatility. The results of these one-pot syntheses are summarized in the table below. It is important to note that the yields reported are for the final heterocyclic product, as the this compound intermediate is not isolated.

| Alkyne (Substrate for in situ formation of this compound derivative) | Nucleophile | Final Product | Yield (%) |

|---|---|---|---|

| Phenylacetylene | Thiourea | 4-Phenylthiazol-2-amine | 85 |

| Phenylacetylene | Selenourea | 4-Phenylselenazol-2-amine | 82 |

| Phenylacetylene | N-Phenylthiourea | N,4-Diphenylthiazol-2-amine | 80 |

| Phenylacetylene | N-(4-Chlorophenyl)thiourea | N-(4-Chlorophenyl)-4-phenylthiazol-2-amine | 78 |

| 4-Methoxyphenylacetylene | Thiourea | 4-(4-Methoxyphenyl)thiazol-2-amine | 90 |

| 4-Fluorophenylacetylene | Thiourea | 4-(4-Fluorophenyl)thiazol-2-amine | 78 |

Elucidation of Reaction Mechanisms and Transformative Pathways of 2,2 Dibromo 1 Phenylethanone

Nucleophilic Substitution Reactions at the α-Carbon

The geminal bromine atoms at the α-carbon of 2,2-dibromo-1-phenylethanone are susceptible to nucleophilic displacement. This reactivity allows for the synthesis of a variety of derivatives. For instance, reactions with primary amines in the presence of a base like potassium carbonate lead to the formation of 2-amino-1-phenylethanones. Similarly, thiols, such as thiophenol, react with this compound in dimethyl sulfoxide (B87167) (DMSO) to yield 2-(phenylthio)-1-phenylethanone. The electron-withdrawing nature of the adjacent ketone group facilitates these substitution reactions.

Oxidation Reactions and Key Intermediate Formation

The reaction of this compound with dimethyl sulfoxide (DMSO) is a notable oxidative transformation. In this process, DMSO acts as both a solvent and a nucleophile, displacing a bromine atom to form an alkoxysulfonium salt intermediate. chemistry-chemists.com This is followed by elimination to produce an aldehyde, which can then undergo further reactions. A detailed study of the oxidative esterification of this compound in DMSO followed by treatment with an alcohol revealed the formation of α-keto esters. sorbonne-universite.fr The proposed mechanism involves the formation of a dimethyl{[oxo(phenyl)acetyl]oxy}sulfonium bromide intermediate. sorbonne-universite.fr The existence of this intermediate was confirmed by trapping experiments. sorbonne-universite.fr It is important to control the reaction temperature, as the reaction can become violent above 100°C. sorbonne-universite.fr

Dehydrohalogenation Pathways Leading to Unsaturated Structures

This compound can undergo dehydrohalogenation to form unsaturated compounds. The presence of two bromine atoms on the same carbon atom allows for double elimination reactions, which can lead to the formation of alkynes. pearson.compearson.com These elimination reactions are typically promoted by strong bases. The resulting unsaturated structures are valuable intermediates in organic synthesis. organic-chemistry.org

Competitive Reaction Pathways (e.g., Bromination versus Deoximation in HBr/H₂O₂ Systems)

In the presence of certain reagent systems, this compound can be involved in competitive reaction pathways. For example, the H₂O₂-HBr system can be used for the bromination of ketones. organic-chemistry.org When this system is applied to oximes, a competitive reaction between deoximation (to regenerate the ketone) and subsequent bromination occurs. researchgate.net This method allows for the synthesis of dibromo ketones directly from oximes, with yields ranging from 40% to 94%. researchgate.net The reaction is considered environmentally friendly and can be scaled up for preparative amounts. researchgate.net The selectivity between monobromination and dibromination can often be controlled by adjusting the reaction conditions, such as the amounts of H₂O₂ and HBr. rsc.org

In the context of acetophenone (B1666503) bromination, the H₂O₂-HBr system can lead to the formation of this compound. organic-chemistry.org However, without a Lewis acid catalyst, direct electrochemical bromination of acetophenone can also produce 2-bromoacetophenone (B140003) and this compound, indicating a competitive pathway between mono- and di-bromination. rsc.org

Advanced Applications in Contemporary Organic Synthesis Utilizing 2,2 Dibromo 1 Phenylethanone

Synthesis of Diverse Heterocyclic Compounds

The reactivity of 2,2-dibromo-1-phenylethanone makes it a valuable precursor for the construction of various heterocyclic scaffolds, which are core structures in many pharmaceuticals and biologically active compounds.

A metal-catalyst-free method has been developed for the synthesis of substituted quinoxalin-2-ones from 2,2-dibromo-1-arylethanones through an oxidative amidation–heterocycloannulation protocol. researchgate.net In this reaction, this compound reacts with aryl-1,2-diamines to yield quinoxalin-2-ones. researchgate.net The process involves a cyclocondensation reaction where the diamine displaces the two bromine atoms, followed by an intramolecular cyclization and subsequent oxidation to form the stable aromatic quinoxalinone ring system.

Reaction Conditions for Quinoxalinone Synthesis

| Reactant A | Reactant B | Solvent | Temperature | Yield |

|---|

This table summarizes representative conditions for the synthesis of quinoxalin-2-ones.

This compound is a key starting material for synthesizing five-membered heterocyclic rings like thiazoles and selenazoles.

The synthesis of 4-aryl-1,3-selenazol-2-amines can be achieved through a tandem one-pot reaction. mdpi.com This process involves the reaction of arylacetylenes with N-bromosuccinimide and water to generate 2,2-dibromo-1-arylethanones in situ. mdpi.com These intermediates then react with selenoureas in an aqueous medium, catalyzed by β-cyclodextrin, to afford the desired selenazole products in moderate to good yields. mdpi.com A similar strategy can be employed for thiazole (B1198619) synthesis by reacting this compound with thiourea (B124793) or its derivatives. The Hantzsch thiazole synthesis, a classic method, involves the reaction of an α-haloketone with a thioamide.

Examples of Thiazole and Selenazole Synthesis

| Precursor | Reagent | Product |

|---|---|---|

| This compound | Selenourea | 4-Phenyl-1,3-selenazol-2-amine |

This table illustrates the precursors and reagents used in the synthesis of thiazole and selenazole derivatives.

In addition to the synthesis of aromatic quinoxalin-2-ones, this compound can be utilized in the formation of their saturated analogues, hexahydroquinoxalin-2-ones. The synthesis is achieved through a similar oxidative amidation–heterocycloannulation protocol, but with the use of cyclic diamines such as cyclohexane-1,2-diamine. The reaction proceeds to form the saturated heterocyclic ring system.

Formation of α-Keto Esters and α-Keto Amides

The reactivity of the dibromo moiety in this compound also allows for its conversion into other valuable functional groups, such as α-keto esters and α-keto amides, which are important intermediates in organic synthesis.

While specific studies on the oxidative esterification of this compound are not extensively detailed, the conversion of related acetophenones to α-ketoesters is well-established. organic-chemistry.org A copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols using molecular oxygen provides a broad range of α-ketoesters in good yields. organic-chemistry.org Mechanistic studies have indicated that the carbonyl oxygen in the resulting ester originates mainly from dioxygen. organic-chemistry.org A similar transformation of this compound would likely proceed through the initial formation of a phenylglyoxal intermediate, which is then trapped by an alcohol to form the corresponding α-keto ester.

A straightforward method for the synthesis of α-keto amides involves the aerial oxidation of 2,2-dibromo-1-aryl and heteroaryl ethanones in the presence of secondary amines. researchgate.net This reaction utilizes air or oxygen as the oxidant and provides α-keto amides in moderate to good yields. researchgate.net The versatility of this reaction has been demonstrated through the synthesis of a series of α-keto amides by reacting dibromoethanones with various cyclic and acyclic aliphatic secondary amines. researchgate.net This method presents an efficient pathway to access α-keto amides, which are significant structural motifs in medicinal chemistry.

Summary of α-Keto Amide Synthesis

| Starting Material | Amine | Oxidant | Product |

|---|---|---|---|

| This compound | Piperidine | Air/O₂ | 1-(Piperidin-1-yl)-2-phenylethane-1,2-dione |

This table provides examples of α-keto amides synthesized from this compound via aerial oxidation.

Complex Organic Molecule Derivatization and Scaffold Construction

The synthesis of α-acetoxyacetophenones from this compound through a silver acetate-mediated reaction is a specified area of interest. However, detailed research findings and established protocols for this particular transformation are not extensively documented in a review of the available scientific literature. While acetoxylation of alkyl halides using silver acetate is a known reaction, a specific and reliable procedure for the reaction with this compound to yield α-acetoxyacetophenones could not be retrieved from the conducted searches. Further research would be required to develop and validate a synthetic protocol for this specific conversion.

A significant application of this compound is in the synthesis of dihydro-β-carboline derivatives, which are precursors to biologically active molecules such as eudistomins. A novel synthetic methodology employs an oxidative amidation–Bischler–Napieralski reaction sequence using tryptamine and this compound as the primary starting materials. beilstein-journals.org This approach provides a direct and efficient route to these complex heterocyclic systems.

The synthesis begins with the formation of an α-ketoamide intermediate. The reaction of this compound with tryptamine in the presence of sodium iodide and triethylamine, followed by in situ oxidation with cumene hydroperoxide, yields the corresponding N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2-phenylacetamide. beilstein-journals.org This key α-ketoamide then undergoes a Lewis acid-mediated Bischler–Napieralski reaction, which involves an intramolecular cyclization to form the dihydro-β-carboline ring system. beilstein-journals.org

The general procedure for the synthesis of the α-ketoamide intermediates is as follows: A mixture of the appropriately substituted this compound and sodium iodide in dimethyl sulfoxide (B87167) is stirred. Triethylamine and tryptamine are then added under a nitrogen atmosphere. Subsequently, cumene hydroperoxide is added, and the reaction is stirred for several hours to yield the desired α-ketoamide. beilstein-journals.org

Following the formation of the α-ketoamide, the Bischler–Napieralski cyclization is typically carried out using a Lewis acid, such as phosphorus oxychloride, to promote the intramolecular electrophilic substitution on the indole ring, leading to the formation of the tricyclic dihydro-β-carboline scaffold. This methodology has been successfully utilized to synthesize a range of 1-benzoyl-dihydro-β-carboline derivatives in moderate to good yields. beilstein-journals.org These compounds are valuable intermediates in the synthesis of various natural products, including dihydroeudistomin Y. beilstein-journals.org

The versatility of this method allows for the use of various substituted 2,2-dibromo-1-phenylethanones, leading to a library of dihydro-β-carboline derivatives with different substitution patterns on the benzoyl group.

Table 1: Synthesis of Dihydro-β-carboline Derivatives

| Entry | R | Product | Yield (%) |

|---|---|---|---|

| 1 | H | 1-Benzoyl-3,4-dihydro-β-carboline | 78 |

| 2 | 4-Me | 1-(4-Methylbenzoyl)-3,4-dihydro-β-carboline | 82 |

| 3 | 4-OMe | 1-(4-Methoxybenzoyl)-3,4-dihydro-β-carboline | 85 |

| 4 | 4-Cl | 1-(4-Chlorobenzoyl)-3,4-dihydro-β-carboline | 75 |

| 5 | 4-Br | 1-(4-Bromobenzoyl)-3,4-dihydro-β-carboline | 72 |

| 6 | 4-NO2 | 1-(4-Nitrobenzoyl)-3,4-dihydro-β-carboline | 68 |

| 7 | 3-Me | 1-(3-Methylbenzoyl)-3,4-dihydro-β-carboline | 80 |

| 8 | 3-OMe | 1-(3-Methoxybenzoyl)-3,4-dihydro-β-carboline | 83 |

Research into Biological Activity and Medicinal Chemistry Potential of 2,2 Dibromo 1 Phenylethanone

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of drug discovery, aiming to modulate the activity of specific enzymes involved in disease pathways. While direct studies on 2,2-Dibromo-1-phenylethanone as an enzyme inhibitor are not extensively documented, its role as a synthetic intermediate for compounds with such properties is noteworthy.

Investigation of Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the development of diabetic complications. nih.govnih.gov Its inhibition is a therapeutic strategy to prevent or mitigate conditions like diabetic neuropathy and retinopathy. nih.govnih.gov There is currently no direct evidence in the reviewed literature of this compound itself being investigated as an aldose reductase inhibitor.

However, this compound serves as a precursor in the synthesis of chalcones, which are intermediates in the production of flavones. nih.gov Flavonoids, including flavones, are a class of natural and synthetic compounds that have been investigated for their aldose reductase inhibitory activity. For instance, Isoliquiritigenin, a flavonoid, has been shown to inhibit aldose reductase with an IC50 of 320 nM. nih.gov Therefore, the potential of this compound in this context lies in its role in synthesizing more complex molecules, such as flavones, which may possess aldose reductase inhibitory properties.

Antimicrobial Efficacy Investigations Against Various Pathogens

The emergence of antimicrobial resistance necessitates the search for new therapeutic agents. While this compound has not been extensively studied for its antimicrobial properties, research on structurally related compounds suggests potential in this area.

A study on a novel β-ketosulfone derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, demonstrated significant antifungal activity against various Candida species. researchgate.netkhanacademy.org This compound, which shares a halogenated acetophenone (B1666503) core with this compound, exhibited minimum inhibitory concentrations (MICs) ranging from 0.00195 to 0.0078 μg/mL against clinical isolates of Candida albicans. researchgate.net

Antifungal Activity of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone against Candida species

| Candida Species | MIC Range (μg/mL) | Reference |

|---|---|---|

| C. albicans (clinical strains) | 0.00195 - 0.0078 | researchgate.net |

| C. glabrata and C. tropicalis | 0.25 - 16 (for 100% growth inhibition) | researchgate.net |

Furthermore, this compound is a building block for the synthesis of flavones, a class of compounds known for their broad-spectrum biological activities, including antimicrobial effects. nih.govresearchgate.netyoutube.com The antimicrobial properties of various synthetic flavone (B191248) derivatives have been documented, indicating that this compound could be a valuable starting material for developing new antimicrobial agents. nih.govresearchgate.netyoutube.com

Antitumor Properties and Cytotoxic Effects

Mechanistic Research on Apoptosis Induction in Cancer Cell Lines

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents exert their effects. Flavones, which can be synthesized from chalcone (B49325) intermediates derived from precursors like this compound, have been shown to induce apoptosis in various cancer cell lines. researchgate.net The antitumor activity of flavones is often attributed to their ability to arrest the cell cycle and trigger apoptosis by targeting key regulatory proteins. researchgate.net

For example, certain flavones can inhibit protein kinases such as PKC, CDKs, and PIM-1 kinases, which are often dysregulated in cancer. researchgate.net They can also activate caspases, a family of proteases that are central to the execution of apoptosis. researchgate.net While this research does not directly involve this compound, it highlights the potential of its derivatives in cancer therapy.

Molecular Targets of Flavones in Cancer Cells

| Target | Effect | Reference |

|---|---|---|

| Protein Kinase C (PKC) | Inhibition | researchgate.net |

| Cyclin-Dependent Kinases (CDKs) | Inhibition | researchgate.net |

| Casein Kinases (CK) | Inhibition | researchgate.net |

| PIM-1 Kinases | Inhibition | researchgate.net |

| Caspases | Activation | researchgate.net |

Interaction with Biological Macromolecules (e.g., Proteins and Enzymes) and Covalent Modification

The chemical structure of this compound, specifically the presence of two bromine atoms on the α-carbon to the carbonyl group, suggests it is an electrophilic molecule. Such electrophiles have the potential to react with nucleophilic residues in biological macromolecules like proteins and enzymes. The α,α-dihalocarbonyl moiety is recognized as a privileged scaffold in medicinal chemistry due to its chemical reactivity.

Electrophilic compounds can form covalent bonds with nucleophilic amino acid residues such as cysteine, lysine, and histidine. This covalent modification can alter the structure and function of the protein, leading to enzyme inhibition or other biological effects. While no direct studies have been found that specifically detail the covalent modification of proteins by this compound, the reactivity of similar α-haloketones is well-documented in chemical biology as tools for protein labeling and as mechanism-based inhibitors.

The potential for this compound to act as a covalent modifier of proteins is an area that warrants further investigation to understand its possible biological implications and toxicological profile.

Role as a Precursor for Bioactive Scaffolds in Drug Discovery

The most significant role of this compound in medicinal chemistry is arguably its use as a versatile precursor for the synthesis of various bioactive heterocyclic compounds. Its chemical reactivity allows for its incorporation into more complex molecular architectures with a wide range of pharmacological activities.

As previously mentioned, 2,2-dibromo-1-arylethanones are valuable intermediates in the synthesis of flavones. nih.gov The synthesis often proceeds through the formation of a chalcone intermediate. Flavones are a well-established class of compounds with a diverse array of biological activities, including:

Anticancer researchgate.net

Antioxidant researchgate.net

Antimicrobial nih.govresearchgate.netyoutube.com

Anti-inflammatory nih.gov

The ability to serve as a starting material for the synthesis of these and other bioactive scaffolds underscores the importance of this compound in drug discovery and development programs.

Advanced Spectroscopic Characterization Methodologies and Computational Chemistry Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 2,2-Dibromo-1-phenylethanone by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum provides distinct signals for the protons of the phenyl group and the single proton on the α-carbon. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons typically appear as a complex multiplet in the downfield region, while the methine proton (CHBr₂) shows up as a singlet further upfield. rsc.org Specific chemical shifts (δ) and coupling constants (J) from experimental data are detailed below. rsc.org

The ¹³C NMR spectrum complements the proton data by identifying the chemical shifts for each unique carbon atom. The carbonyl carbon (C=O) is characteristically deshielded and appears significantly downfield. The carbons of the phenyl ring produce signals in the aromatic region, while the α-carbon, bonded to two bromine atoms, has a distinctive shift. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (2H) | 8.09 | Doublet | 8.0 |

| Aromatic (1H) | 7.66 | Triplet | 7.6 |

| Aromatic (2H) | 7.53 | Triplet | 7.6 |

| Methine (1H) | 6.73 | Singlet | N/A |

Data recorded in CDCl₃ at 400 MHz. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 185.9 |

| Aromatic (C) | 134.4 |

| Aromatic (CH) | 130.8 |

| Aromatic (CH) | 129.7 |

| Aromatic (CH) | 128.9 |

| Methine (CHBr₂) | 39.7 |

Data recorded in CDCl₃ at 100 MHz. rsc.org

Infrared (IR) and Mass Spectrometry (MS) Applications in Compound Characterization

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying functional groups and determining the molecular weight and fragmentation pattern of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl (C=O) group stretch, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions include those for the aromatic C-H and C=C bond vibrations.

Mass Spectrometry (MS): In mass spectrometry, this compound undergoes fragmentation upon ionization. The mass spectrum typically shows a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, this peak appears as a characteristic isotopic pattern (M, M+2, M+4). Common fragmentation patterns involve the cleavage of the C-C bond between the carbonyl group and the dibromomethyl group. This leads to the formation of prominent fragment ions, such as the benzoyl cation (m/z 105) and the phenyl cation (m/z 77). nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Computational chemistry provides theoretical insights into the electronic structure and reactivity of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry, predict vibrational frequencies for comparison with experimental IR spectra, and calculate various electronic properties. nih.govnih.gov These calculations help in understanding the molecule's stability and conformational preferences.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. semanticscholar.orgresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, analysis of the HOMO-LUMO gap can indicate its susceptibility to nucleophilic or electrophilic attack and its potential role in chemical reactions. The HOMO is the region that can donate an electron, while the LUMO is the region that can accept an electron. researchgate.net

The Molecular Electrostatic Potential Surface (MEPs) is a visual tool used to understand the charge distribution within a molecule and predict its reactive sites. nih.gov The MEPs map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MEPs would show a region of high negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. Regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the methine proton. nih.govresearchgate.net

Environmental Fate Research Methodologies and Laboratory Safety Protocols in Research Settings

Methodologies for Assessing Environmental Transformation and Degradation Pathways of Organic Chemicals

Key factors influencing the biotransformation of organic contaminants include the bioavailable concentration of the chemical, the capabilities of the microbial community present, and environmental conditions such as redox potential, temperature, and nutrient status. acs.org Understanding these factors is essential for predicting a compound's environmental persistence. acs.orgnih.gov

Advanced analytical techniques have significantly improved the ability to detect and characterize contaminant transformation, even at low concentrations. acs.orgnih.gov Methodologies for assessing these pathways can be broadly categorized as follows:

Simulation Studies: Laboratory-based studies are designed to simulate environmental conditions and measure degradation. This can include metabolism studies using in vitro and in vivo models to identify major metabolic pathways. nih.gov Biodegradation screening tests, for instance, can use an acclimated microbial inoculum to measure the evolution of carbon dioxide as an indicator of biological degradation. oup.com

Photochemical Methods: Photolysis, or the light-induced cleavage of chemical bonds, is a significant degradation pathway in the atmosphere and at the surface of soil and water. nih.gov Laboratory setups can simulate this process by exposing the chemical to specific wavelengths of light to identify photolytic transformation products. nih.gov Advanced oxidation processes, which combine UV light with oxidants like ozone, are also studied. nih.gov

High-Resolution Mass Spectrometry (HRMS): The development of softer ionization techniques coupled with liquid or gas chromatography has enabled the detection of intact molecular ions. nih.gov HRMS provides high-resolution and high-sensitivity analysis, making it a powerful tool for identifying unknown transformation products of parent compounds in complex environmental samples. acs.orgnih.gov

Compound-Specific Isotope Analysis (CSIA): CSIA is a sophisticated technique that measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) within an organic compound. acs.org Because enzymatic reactions often favor molecules with lighter isotopes, a shift in the isotopic ratio of the remaining contaminant can provide clear evidence of biodegradation. nih.gov By analyzing multiple elements, CSIA can even help distinguish between different degradation mechanisms. nih.govacs.org

| Methodology | Principle | Application in Environmental Fate Assessment |

| Simulation Studies | Recreating environmental conditions (e.g., microbial activity) in a controlled laboratory setting. oup.com | Determining rates and pathways of biodegradation and abiotic degradation. |

| Photochemical Methods | Using light to induce chemical bond cleavage (photolysis) and transformation. nih.gov | Assessing the degradation of chemicals in sunlit environments like surface waters and the atmosphere. |

| High-Resolution Mass Spectrometry (HRMS) | Precisely measuring the mass-to-charge ratio of ions to identify and quantify molecules. nih.gov | Identifying novel transformation products and metabolites in complex environmental matrices. |

| Compound-Specific Isotope Analysis (CSIA) | Measuring changes in the natural abundance of stable isotopes within a contaminant molecule. acs.org | Providing evidence of in-situ biodegradation and elucidating degradation pathways. nih.govacs.org |

Laboratory Safety Guidelines and Protocols for Handling 2,2-Dibromo-1-phenylethanone

Handling this compound in a research setting requires strict adherence to safety protocols due to its hazardous properties. This compound is classified as a corrosive material that can cause severe skin burns and eye damage. fishersci.comfishersci.comthermofisher.com Therefore, comprehensive safety measures are essential to protect researchers from exposure.

Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment of the procedures being performed. bernardoecenarro.com

Eye and Face Protection: Tight-sealing safety goggles are mandatory. fishersci.com For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles. aksci.com All eye and face protection must comply with standards such as OSHA 29 CFR 1910.133 or European Standard EN166. fishersci.comsafecollegessds.com

Respiratory Protection: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. fishersci.comfishersci.comsafecollegessds.com If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required. safecollegessds.com

| PPE Item | Specification | Purpose |

| Eye Protection | Tight-sealing safety goggles; face shield as needed. fishersci.comaksci.com | To prevent severe eye damage from splashes. fishersci.com |

| Hand Protection | Chemical-resistant gloves. fishersci.comaksci.com | To prevent skin corrosion and burns upon contact. fishersci.com |

| Body Protection | Laboratory coat or chemical-resistant coveralls. fishersci.comaksci.com | To protect skin and clothing from contamination. |

| Footwear | Closed-toe shoes, preferably safety footwear. bernardoecenarro.com | To protect feet from spills. |

| Respiratory Protection | Use in a chemical fume hood; approved respirator if needed. fishersci.comsafecollegessds.com | To prevent respiratory tract irritation from dust or vapors. fishersci.com |

Proper handling and storage are crucial for preventing accidents and maintaining a safe laboratory environment.

Handling: Researchers should only handle this chemical in a designated, well-ventilated area or under a chemical fume hood. fishersci.com It is imperative to avoid contact with skin, eyes, and clothing and to prevent the formation of dust. fishersci.comscbt.com After handling, researchers must wash their hands and any exposed skin thoroughly. fishersci.comaksci.com Eating, drinking, or smoking in the laboratory is strictly forbidden. aksci.com

Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. fishersci.comsafecollegessds.com Containers must be kept tightly closed when not in use and stored in a designated corrosives area. fishersci.comfishersci.com The storage area should be secured and accessible only to authorized personnel. fishersci.com

In the event of an accident, a swift and appropriate response is critical to minimize harm. All laboratory personnel should be familiar with the location and operation of emergency equipment, such as safety showers and eyewash stations. fishersci.com

Exposure Response:

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. fishersci.comfishersci.com Seek immediate medical attention. fishersci.com

Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water, preferably in a safety shower, for at least 15 minutes. fishersci.comfishersci.comuwlax.edu Seek immediate medical attention. fishersci.com

Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance. fishersci.comfishersci.comaksci.com

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. fishersci.comfishersci.com Seek immediate medical attention. fishersci.com

Spill Response:

Minor Spill: For a small, contained spill, personnel with appropriate PPE can carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. fishersci.comscbt.com The spill area should then be decontaminated.

Major Spill: In the case of a large spill or a spill in a poorly ventilated area, the area should be evacuated immediately. uwlax.edu If there is a risk of fire or hazardous vapor release, activate the fire alarm to evacuate the building and notify emergency services. uwlax.eduouhsc.eduaugustana.edu Close doors to the affected area to contain the spill. uwlax.edu

Proper disposal of this compound and other halogenated organic compounds is regulated to prevent environmental contamination.

Segregation: Halogenated organic wastes must be collected separately from non-halogenated organic wastes. bucknell.eduubc.cacornell.edu Mixing these waste streams is prohibited as they require different disposal treatments. ubc.ca Even small amounts of halogenated compounds can contaminate a large volume of non-halogenated solvent waste. ubc.ca

Collection and Labeling: Waste should be collected in compatible, leak-proof containers with secure screw-top caps. ubc.caillinois.edu The container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents; abbreviations or formulas should not be used. cornell.eduillinois.edu

Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated hazardous waste facility. bucknell.eduubc.ca This method is more costly and requires more extensive treatment than the methods used for non-halogenated wastes to minimize environmental pollution. ubc.ca Disposing of organic solvents down the drain is strictly forbidden. ubc.cacornell.edu Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. fishersci.com

Q & A

Q. What are the common synthetic routes for preparing 2,2-dibromo-1-phenylethanone, and how can reaction conditions influence product purity?

The compound is synthesized via bromination of 1-phenylethanone using the H₂O₂-HBr system in dioxane, achieving yields up to 86%. Critical factors include avoiding electron-donating substituents on the aromatic ring, which may lead to undesired ring bromination. Optimal purity is achieved by controlling HBr concentration and reaction time (20 minutes) .

Q. What spectroscopic methods are recommended for characterizing this compound, and what key spectral features confirm its structure?

Key characterization includes:

Q. What tautomeric processes occur during α-ketoamide formation from this compound intermediates?

Oxidative amidation generates an unstable oxaziridine intermediate, which undergoes ring opening under basic conditions to form a ketoiminol. This intermediate tautomerizes to the α-ketoamide via pH-dependent iminol-amide equilibrium (Scheme 2) .

Advanced Research Questions

Q. How can researchers minimize benzamide impurity formation during α-ketoamide synthesis from this compound?

Impurity formation (<15%) is mitigated using NaI in Schiff base formation followed by oxidation with cumene hydroperoxide. However, complete elimination is hindered by competing hydrolysis pathways (Table 1, Scheme 3) .

Q. What strategies improve regioselectivity in quinazolin-2-one synthesis using asymmetric aryl-1,2-diamines with this compound?

Regioselectivity is enhanced when electron-withdrawing groups are positioned meta on the diamine. Triethylamine as a base at 75°C optimizes cyclization, though 1,2-diaminoethane remains unreactive under these conditions .

Q. Why does dimethoxy-substituted this compound exhibit low yields in quinazolin-2-one synthesis, and how can this be mitigated?

Competitive demethylation during oxidation reduces yields. Alternative protecting groups (e.g., acetyl) or non-oxidative conditions may preserve methoxy substituents .

Q. How does the electronic nature of substituents on this compound influence its reactivity in heterocyclization reactions?

Electron-withdrawing groups enhance electrophilicity at the carbonyl, facilitating nucleophilic attack in Bischler-Napieralski reactions. Conversely, electron-donating groups may reduce reactivity or promote side reactions like ring bromination .

Methodological Considerations

- Impurity Analysis : Monitor benzamide (17) via HPLC or TLC during α-ketoamide synthesis .

- Reaction Optimization : Screen bases (e.g., NaHCO₃ vs. Et₃N) to control tautomerism in ketoamide formation .

- Stability Handling : Store intermediates like oxaziridine (15) at low temperatures (−20°C) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.